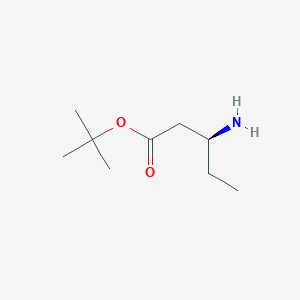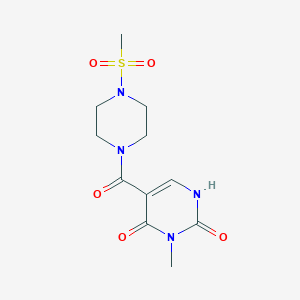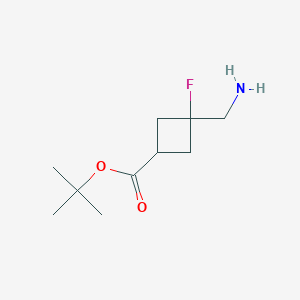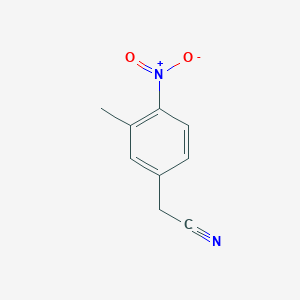
2-(3-Methyl-4-nitrophenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methyl-4-nitrophenyl)acetonitrile, also known as MNPAC, is a chemical compound commonly used in scientific research applications. It is a nitrile derivative of 3-methyl-4-nitrophenol, a phenol compound with a nitro group at the ortho position. MNPAC is a colorless, crystalline solid with a melting point of 40-41 °C and a boiling point of 215-217 °C. It is insoluble in water, but soluble in organic solvents such as ethanol, acetone, and ethyl acetate.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 2-(3-Methyl-4-nitrophenyl)acetonitrile involves the reaction of 3-Methyl-4-nitrobenzaldehyde with malononitrile in the presence of a base to form 2-(3-Methyl-4-nitrophenyl)acetonitrile.
Starting Materials
3-Methyl-4-nitrobenzaldehyde, Malononitrile, Base (such as sodium ethoxide or potassium tert-butoxide), Solvent (such as ethanol or DMF)
Reaction
Dissolve 3-Methyl-4-nitrobenzaldehyde and malononitrile in a solvent such as ethanol or DMF., Add a base such as sodium ethoxide or potassium tert-butoxide to the reaction mixture., Heat the reaction mixture under reflux for several hours., Allow the reaction mixture to cool and then filter the precipitated product., Wash the product with a suitable solvent and dry it under vacuum to obtain 2-(3-Methyl-4-nitrophenyl)acetonitrile.
Mecanismo De Acción
2-(3-Methyl-4-nitrophenyl)acetonitrile is known to act as a substrate for several enzymes, including nitroreductases, cytochrome P450s, and oxidoreductases. It is also known to inhibit the activity of several enzymes, such as cytochrome P450s, nitroreductases, and aldehyde oxidases.
Efectos Bioquímicos Y Fisiológicos
2-(3-Methyl-4-nitrophenyl)acetonitrile has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to inhibit the activity of several enzymes involved in the metabolism of drugs and toxins, including cytochrome P450s, nitroreductases, and aldehyde oxidases. It has also been shown to inhibit the activity of certain kinases, such as protein kinase C and cyclin-dependent kinases. In addition, 2-(3-Methyl-4-nitrophenyl)acetonitrile has been shown to have an anti-inflammatory effect, and to have a protective effect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-Methyl-4-nitrophenyl)acetonitrile has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, and is stable at room temperature. Additionally, it is soluble in organic solvents, which makes it easier to use in a variety of experiments. However, 2-(3-Methyl-4-nitrophenyl)acetonitrile is not very soluble in water, which may limit its use in certain types of experiments.
Direcciones Futuras
In the future, 2-(3-Methyl-4-nitrophenyl)acetonitrile could be used in the development of new drugs and other compounds with therapeutic applications. Additionally, it could be used to study the mechanisms of action of various enzymes and cell signaling pathways. It could also be used to study the effects of oxidative stress and inflammation. Furthermore, it could be used to synthesize new polymers and dyes, and to develop new methods for the synthesis of pharmaceuticals and other organic compounds.
Aplicaciones Científicas De Investigación
2-(3-Methyl-4-nitrophenyl)acetonitrile is used in a variety of scientific research applications, including the synthesis of pharmaceuticals and other organic compounds, the study of enzyme mechanisms, and the investigation of cell signaling pathways. It is also used in the synthesis of polymers, such as polyacrylamides, and in the production of dyes and pigments.
Propiedades
IUPAC Name |
2-(3-methyl-4-nitrophenyl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-7-6-8(4-5-10)2-3-9(7)11(12)13/h2-3,6H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKDDKCXHPQTSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC#N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-4-nitrophenyl)acetonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

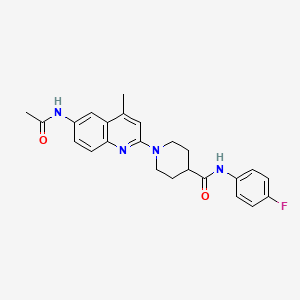
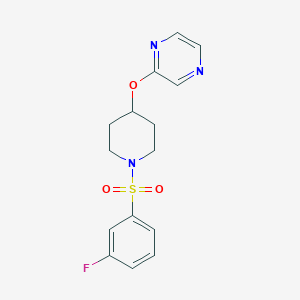

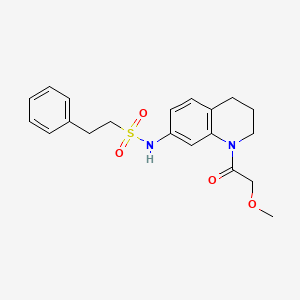
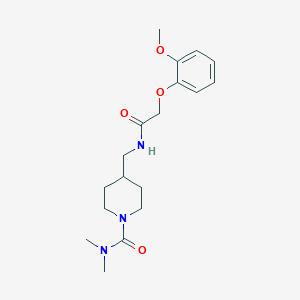
![2-(4-Chlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile](/img/structure/B2390075.png)
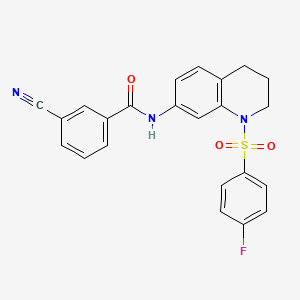
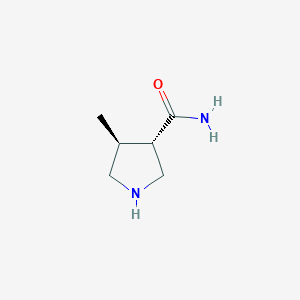
![[3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2390078.png)
